Cas no 91432-10-9 (Phenol, 2,2'-[iminobis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-)
![Phenol, 2,2'-[iminobis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl- structure](https://nl.kuujia.com/scimg/cas/91432-10-9x500.png)
91432-10-9 structure
Productnaam:Phenol, 2,2'-[iminobis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-
Phenol, 2,2'-[iminobis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol, 2,2'-[iminobis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl-
- 2-tert-butyl-6-[[(3-tert-butyl-2-hydroxy-5-methylphenyl)methylamino]methyl]-4-methylphenol
- 2,2'-[Azanediylbis(methylene)]bis(6-tert-butyl-4-methylphenol)
- DTXSID70678937
- bis(2-hydroxy-3-t-butyl-5-methylbenzyl)amine
- 91432-10-9
- AKOS005158538
-
- Inchi: InChI=1S/C24H35NO2/c1-15-9-17(21(26)19(11-15)23(3,4)5)13-25-14-18-10-16(2)12-20(22(18)27)24(6,7)8/h9-12,25-27H,13-14H2,1-8H3
- InChI-sleutel: DMGDOKMOKCZBDZ-UHFFFAOYSA-N
- LACHT: CC1=CC(=C(C(=C1)C(C)(C)C)O)CNCC2=C(C(=CC(=C2)C)C(C)(C)C)O
Berekende eigenschappen
- Exacte massa: 369.267
- Monoisotopische massa: 369.267
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 6
- Complexiteit: 422
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.7
- Topologisch pooloppervlak: 52.5A^2
Phenol, 2,2'-[iminobis(methylene)]bis[6-(1,1-dimethylethyl)-4-methyl- Gerelateerde literatuur
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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